molecular formula C20H19N3O3 B2412461 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4-phenylbutanamide CAS No. 1448126-49-5

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4-phenylbutanamide

Cat. No.: B2412461
CAS No.: 1448126-49-5
M. Wt: 349.39
InChI Key: JHMAOGRDUQEUKH-UHFFFAOYSA-N
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Description

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4-phenylbutanamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4-phenylbutanamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in bacteria and cancer cells. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole core structure and exhibit similar biological activities.

    5-Fluorouracil derivatives: These compounds are used in cancer treatment and share some structural similarities with oxadiazole derivatives.

Uniqueness

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4-phenylbutanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-oxo-4-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14-21-20(26-23-14)13-16-9-5-6-10-17(16)22-19(25)12-11-18(24)15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMAOGRDUQEUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CCC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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